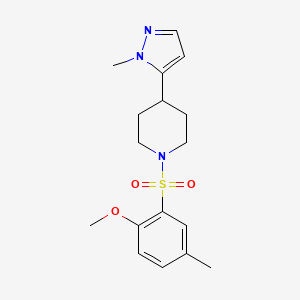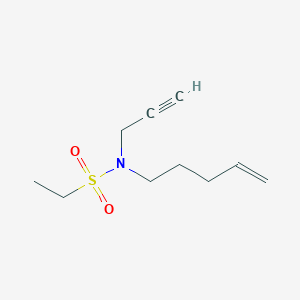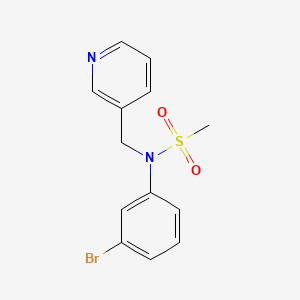
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer and inflammation. In
Mecanismo De Acción
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can inhibit the activity of the enzyme MMP-9, which is involved in the growth and spread of cancer cells. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can also inhibit the activity of the protein NF-κB, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have various biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can also inhibit the growth and spread of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and mechanisms involved in the development of diseases. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have low toxicity and high solubility, which makes it a suitable candidate for drug development.
One limitation of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its limited availability and high cost. The synthesis method for N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is complex and time-consuming, which can limit its use in large-scale experiments. Additionally, more research is needed to fully understand the safety and efficacy of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in treating various diseases.
Direcciones Futuras
There are several future directions for the research and development of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. One direction is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method for N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide to improve its yield and purity. Additionally, more research is needed to fully understand the safety and efficacy of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in treating various diseases.
Métodos De Síntesis
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product. This intermediate product is then reacted with methanesulfonyl chloride to form the final product, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. The synthesis of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has also been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues. Additionally, N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-19(17,18)16(10-11-4-3-7-15-9-11)13-6-2-5-12(14)8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPABDWZOVNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
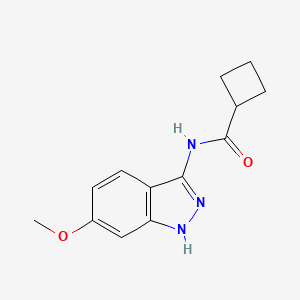
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
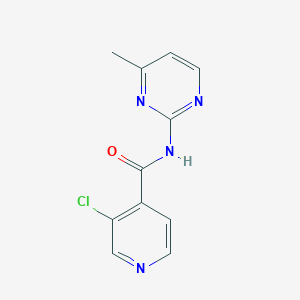
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
